1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
Overview
Description
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol is a chemical compound belonging to the benzoxazepine family. This compound is characterized by a benzene ring fused with an oxazepine ring, which is further substituted with an ethanol group. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that benzoxazepine derivatives can interact with various biological targets, influencing their function .
Mode of Action
It has been shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines can undergo cleavage at the n–c(5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers . The rate of this cleavage depends on the electronic effects of the substituents at the C-5 atom .
Biochemical Pathways
Benzoxazepine derivatives are known to interact with various biochemical pathways due to their diverse biological activity .
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign and metastatic breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone can yield a 1,4-benzoxazepine scaffold . Another method involves the Cu(I)-catalyzed cycloaddition of azido-alkynes to synthesize benzoxazepine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and deep eutectic solvents like choline chloride and urea has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzoxazepine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-one: Another benzoxazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1,4-benzothiazepine: A sulfur-containing analog with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAXVIEHILFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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